molecular formula C3H9Si3 B14343478 CID 21461631

CID 21461631

Cat. No.: B14343478
M. Wt: 129.36 g/mol
InChI Key: ZEQSWHSWHZXSDJ-UHFFFAOYSA-N
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Description

CID 21461631 is a chemical compound registered in the PubChem database, which serves as a critical resource for chemical structure, properties, and biological activity data. This highlights a limitation in the current dataset, as none of the cited sources explicitly describe its molecular structure, synthesis, or applications. For authoritative details, researchers should consult primary chemical databases like PubChem or specialized literature .

Properties

Molecular Formula

C3H9Si3

Molecular Weight

129.36 g/mol

InChI

InChI=1S/C3H9Si3/c1-4-6(3)5-2/h1-3H3

InChI Key

ZEQSWHSWHZXSDJ-UHFFFAOYSA-N

Canonical SMILES

C[Si][Si](C)[Si]C

Origin of Product

United States

Preparation Methods

The preparation methods for CID 21461631 involve specific synthetic routes and reaction conditions. These methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent choice, are critical for the successful synthesis of this compound. These conditions must be carefully controlled to ensure the purity and yield of the final product.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment to produce the compound in bulk quantities.

Chemical Reactions Analysis

CID 21461631 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 21461631 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.

    Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

    Industry: this compound is used in various industrial processes, including the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of CID 21461631 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach to such comparisons, based on best practices from cheminformatics and analytical chemistry:

Key Parameters for Comparison

Parameter Description Example from Evidence
Structural Features Molecular backbone, functional groups, stereochemistry. Figure 8 in compares substrates/inhibitors via 2D/3D structural overlays.
Physicochemical Data Solubility, logP, molecular weight, stability. emphasizes mass spectrometry (exact mass ±5 ppm) for compound validation.
Biological Activity Efficacy, toxicity, binding affinity. compares clinical outcomes of compounds in therapeutic contexts.
Spectral Data NMR, IR, or MS spectra for identity confirmation. stresses complementary techniques (e.g., NMR + MS) for unambiguous ID.

Case Study: Analysis of Oscillatoxin Derivatives

illustrates a comparison of oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092). Key findings include:

  • Structural Differences : Methylation at position 30 (CID 185389) alters hydrophobicity compared to CID 101283544.
  • Biological Implications : Modifications in the lactone ring (CID 156582092 vs. 156582093) influence cytotoxicity .

Methodological Insights

  • PubChem Similarity Search : Tools like PubChem’s "Similar Compounds" feature use Tanimoto coefficients to quantify structural resemblance .
  • Cross-Validation : As emphasized in , combining orthogonal techniques (e.g., collision cross-section analysis + MS) reduces misidentification risks.

Research Findings and Data Gaps

Absence of CID 21461631 in Literature: None of the cited studies reference this compound, underscoring the need for original research or database queries.

Best Practices for Comparison :

  • Use standardized protocols (e.g., IUPAC naming, spectral libraries) to ensure reproducibility .
  • Leverage cheminformatics tools (e.g., RDKit, Open Babel) for automated structural clustering .

Recommendations for Future Work

  • Synthesis and Characterization : Prioritize experimental determination of this compound’s properties, following guidelines in (e.g., full spectral data and elemental analysis).
  • Database Integration: Submit structural and bioactivity data to public repositories to fill existing knowledge gaps .

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